4-羟基-2-甲硫代吩-3-羧酸乙酯

描述

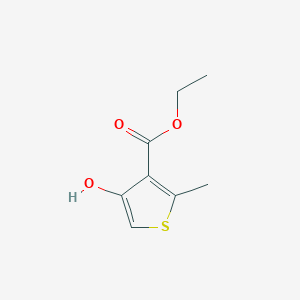

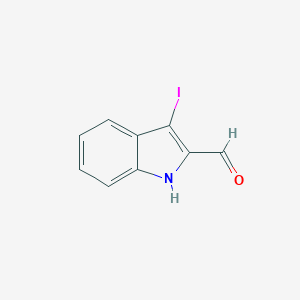

Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate is a chemical compound with the molecular formula C8H10O3S . Its molecular weight is 186.23 .

Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions . For example, the Gewald reaction involves a condensation between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . The Paal–Knorr reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives .Molecular Structure Analysis

The molecular structure of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate is confirmed by FTIR, 1H, and 13C NMR spectroscopy . The structure of the synthesized product is obtained from the single crystal X-ray analysis .Chemical Reactions Analysis

Thiophenes serve as the central pharmacophore in drug discovery and their bioisosteric replacement of a benzene ring is widely accepted as a powerful strategy to improve biological activities and pharmacodynamic and pharmacokinetic properties . The synthesis of thiophene derivatives often involves multi-component reactions .科学研究应用

催化和合成

- 相转移催化:4-羟基-2-甲硫代吩-3-羧酸乙酯已用于 Thorpe 环化,特别是通过一种环保的相转移催化技术构建甲基或乙基 3-氨基-4-芳基噻吩-2-羧酸酯。该工艺对于合成重要的噻吩衍生物非常重要 (Shah, 2011)。

纺织品染色

- 与分散染料络合:该化合物在合成用于纺织应用的分散染料中发挥作用。例如,已经研究了它与铜、钴和锌金属的络合用于染色聚酯和尼龙织物。这些染料在织物上提供了良好的匀染性和牢度 (Abolude 等人,2021)。

荧光研究

- 荧光性质的研究:已经研究了 4-羟基-2-甲硫代吩-3-羧酸乙酯的衍生物 5-乙酰基-2-氨基-4-甲硫代吩-3-羧酸乙酯的荧光性质。这项研究对于理解这些化合物的物理光学特性非常重要 (Pusheng, 2009)。

杂环化合物的合成

- 噻吩并 [3,4-d]嘧啶的合成:4-羟基-2-甲硫代吩-3-羧酸乙酯参与噻吩并 [3,4-d]嘧啶的合成,表明其在创建复杂的杂环结构中的用途 (Ryndina 等人,2002)。

安全有效的制备

- 有效的制备工艺:已经对设计用于制备 2-甲硫代吩-3-羧酸乙酯的安全有效工艺进行了研究,展示了优化该化合物合成的不懈努力 (Kogami 和 Watanabe,2011)。

染色涤纶纤维

- 染色涤纶纤维:一种相关化合物 2-氨基-4-[(4-氯苯基)氨基甲酰基]-5-甲硫代吩-3-羧酸乙酯已用于合成单偶氮分散染料以染色涤纶织物,提供各种色调和良好的牢度 (Iyun 等人,2015)。

抗菌应用

- 抗菌活性:已经探索了涉及 2-氨基-5-苯甲酰基-4-甲硫代吩-3-羧酸乙酯的合成化合物的抗菌活性,表明其潜在的生物活性应用 (Abu-Hashem 等人,2011)。

结构和生物活性研究

- 结构分析和生物活性潜力:对软体动物次生代谢产物的研究导致了相关噻吩衍生物的分离,突出了它们在生物活性应用中的潜力 (Chakraborty 和 Joy,2019)。

安全和危害

The safety information for Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate indicates that it should be stored in a dark place, sealed in dry, at 2-8°C . The GHS Pictogram indicates a warning . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

属性

IUPAC Name |

ethyl 4-hydroxy-2-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-3-11-8(10)7-5(2)12-4-6(7)9/h4,9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPCKKGNETVBMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40305384 | |

| Record name | ethyl 4-hydroxy-2-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40305384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2158-82-9 | |

| Record name | NSC170617 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170617 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-hydroxy-2-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40305384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate used in the synthesis of Thieno[3,2-b]thiophenes and Thieno[3,2-b]furans?

A1: The research highlights a novel synthetic approach utilizing Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate as a key starting material []. The methodology capitalizes on the reactivity of the compound's hydroxyl group and its ability to undergo both C- and O-alkylation reactions with α-halo ketones. This alkylation step is followed by a targeted cyclization reaction, ultimately leading to the formation of the desired Thieno[3,2-b]thiophenes and Thieno[3,2-b]furans. This approach provides a flexible and efficient route to access a variety of substituted thienothiophenes and thienofurans, expanding the possibilities for exploring their potential applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B177454.png)

![Cobalt(2+);2-phenylethyl 3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R)-1,2,5,7,12,12,15,17-octamethyl-2,7,18-tris[2-oxo-2-(2-phenylethoxy)ethyl]-3,13,17-tris[3-oxo-3-(2-phenylethoxy)propyl]-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoate;cyanide;perchlorate;hydrate](/img/structure/B177470.png)